molecular formula C29H25N5O4S B5588044 2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide

2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide

Cat. No. B5588044
M. Wt: 539.6 g/mol
InChI Key: CFDFYYFGQMOPEC-FJEPWZHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis:

The synthesis of compounds related to 2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide involves multiple steps, starting with the creation of the core structures followed by modifications to introduce different functional groups. These processes typically involve reactions such as condensation, cyclization, and substitution under controlled conditions (Šermukšnytė et al., 2022), (Rasool et al., 2016).

Molecular Structure Analysis:

The molecular structure of compounds in this family is complex, featuring aromatic systems, heterocycles, and multiple bond types, contributing to a diverse set of physical and chemical properties. The presence of heteroatoms such as nitrogen, oxygen, and sulfur within the structure impacts the compound's reactivity and interaction with other molecules (Čačić et al., 2006).

Chemical Reactions and Properties:

These compounds participate in various chemical reactions, including nucleophilic substitution, condensation, and redox reactions, attributed to their functional groups. Their reactivity is influenced by factors like steric hindrance, electronic effects, and the presence of activating or deactivating groups attached to the core structures (Bekircan et al., 2015).

Physical Properties Analysis:

The physical properties, such as solubility, melting point, and stability, of these compounds depend on their molecular structure. The presence of functional groups like chromen and triazole influences their solubility in various solvents, while the aromaticity and steric factors affect their melting points and thermal stability (Salgın-Gökşen et al., 2007).

Chemical Properties Analysis:

Chemically, these compounds exhibit a range of behaviors including antioxidant, antibacterial, and antifungal activities due to their complex structures and the presence of multiple reactive sites. Their chemical properties are heavily influenced by the arrangement and types of functional groups present in their structure (Saeed & Ibrar, 2011), (Demirbas et al., 2004).

properties

IUPAC Name

2-[[5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O4S/c1-19-12-13-23(14-20(19)2)37-17-26-31-33-29(34(26)22-8-4-3-5-9-22)39-18-27(35)32-30-15-21-16-38-25-11-7-6-10-24(25)28(21)36/h3-16H,17-18H2,1-2H3,(H,32,35)/b30-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDFYYFGQMOPEC-FJEPWZHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=COC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=COC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide

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